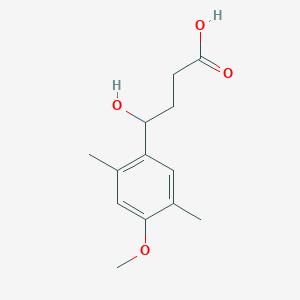

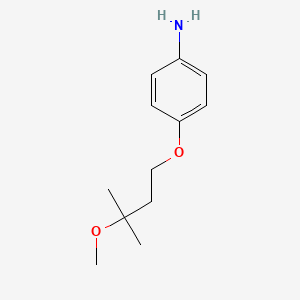

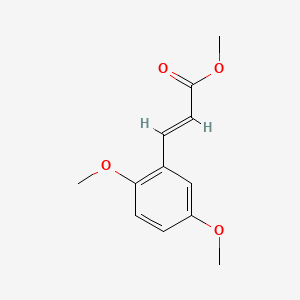

4-Chroman-6-yl-thiazol-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

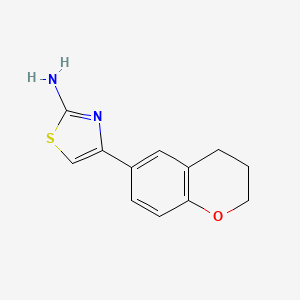

Chroman derivatives, specifically those containing a thiazol-2-ylamine moiety, have garnered significant attention in the field of medicinal chemistry due to their potential biological activities. The papers provided delve into the synthesis and characterization of various chroman compounds, which are closely related to 4-Chroman-6-yl-thiazol-2-ylamine, and their potential applications as therapeutic agents.

Synthesis Analysis

The synthesis of chroman derivatives has been explored in different contexts. Paper describes the reactions of 3-substituted chromones with hydroxylamine, leading to the formation of compounds such as 3-amino-4H-chromeno[3,4-d]isoxazol-4-one and 3-(diaminomethylene)chroman-2,4-dione. These reactions occur in an alkaline medium and provide a pathway to synthesize amino-substituted chroman derivatives. Paper discusses the synthesis of 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides from chromone-2-carboxylic acid using two different amidation methods, which include conventional heating and microwave irradiation. This approach is significant for the development of chromone–thiazole hybrids as potential adenosine receptor ligands. Paper reports the synthesis of a new chromanoisoxazole through a series of reactions starting from resorcinol, leading to the formation of a chroman compound and its subsequent transformation into a chromanoisoxazole.

Molecular Structure Analysis

The molecular structure and geometry of chroman derivatives are crucial for understanding their biological activity. Paper establishes the structure of chromone–thiazole hybrids using NMR, MS spectroscopy, and X-ray crystallography. These techniques provide detailed information about the molecular geometry and conformation, which is essential for ligand–receptor binding studies. Similarly,

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A new series of chromone–thiazole hybrids have been designed as potential ligands for human adenosine receptors. These compounds were synthesized from chromone-2-carboxylic acid by two different amidation methods, showing promise in understanding ligand–receptor binding (Cagide et al., 2015).

Antimicrobial and Anti-inflammatory Activities

- Novel imidazothiazole sulfides and sulfones were prepared and characterized, displaying significant anthelmintic and anti-inflammatory activities. This study highlights the potential therapeutic applications of these compounds (Shetty et al., 2010).

Antimicrobial Coatings

- A coumarin–thiazole derivative was synthesized and incorporated into polyurethane varnish formulas, demonstrating excellent antimicrobial effects. This suggests its utility in developing antimicrobial coatings for various surfaces (El‐Wahab et al., 2014).

Electrochromic Properties

- Thiazolothiazole-based copolymers were synthesized, and their electrochemical and electrochromic properties were explored. The study indicates that these copolymers, with their multichromic properties and low band-gap values, are promising candidates for electrochromic applications (Akpinar et al., 2013).

Molecular Docking Studies

- Molecular docking studies on certain thiazole derivatives against Pim-1 kinase cancer protein revealed potential anticancer applications. The study underscores the importance of structural and electronic analysis in drug design (Shanmugapriya et al., 2022).

Synthesis and Biological Evaluation

- Synthesis and biological evaluation of novel benzimidazole-thiazole derivatives showed appreciable antimicrobial activity, demonstrating the role of these compounds in developing new antimicrobial agents (Mekala et al., 2013).

Propiedades

IUPAC Name |

4-(3,4-dihydro-2H-chromen-6-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c13-12-14-10(7-16-12)8-3-4-11-9(6-8)2-1-5-15-11/h3-4,6-7H,1-2,5H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHCIGCWEBUGQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C3=CSC(=N3)N)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chroman-6-yl-thiazol-2-ylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)

![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)

![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)